![molecular formula C12H10ClI3N2O3 B13823157 2,4,6-Triiodo-3-(methylacetamido)-5-[(methylamino)carbonyl]benzoyl chloride](/img/structure/B13823157.png)
2,4,6-Triiodo-3-(methylacetamido)-5-[(methylamino)carbonyl]benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of iodine atoms, which contribute to its unique chemical properties and reactivity. It is often used in research and industrial applications due to its distinctive structure and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride typically involves multiple steps, including the introduction of iodine atoms and the formation of amide bonds. One common method involves the iodination of a benzene ring followed by the introduction of acetyl and methylcarbamoyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and control over the reaction parameters. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The iodine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide and silver nitrate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is employed in biochemical assays and as a labeling agent for studying biological processes.
Medicine: It serves as a contrast agent in medical imaging techniques, enhancing the visibility of internal structures.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism by which 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride exerts its effects involves interactions with specific molecular targets. The iodine atoms play a crucial role in these interactions, often participating in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to biological molecules, thereby affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
3-(Acetylamino)-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid: This compound shares a similar structure but differs in the functional groups attached to the benzene ring.
2,4,6-Triiodophenol: Another iodine-containing compound with distinct chemical properties and applications.
Uniqueness
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride is unique due to its specific combination of functional groups and iodine atoms, which confer unique reactivity and applications. Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility and importance.
属性
分子式 |
C12H10ClI3N2O3 |
|---|---|
分子量 |
646.38 g/mol |
IUPAC 名称 |
2,4,6-triiodo-3-(methylcarbamoyl)-5-(propanoylamino)benzoyl chloride |
InChI |
InChI=1S/C12H10ClI3N2O3/c1-3-4(19)18-10-8(15)5(11(13)20)7(14)6(9(10)16)12(21)17-2/h3H2,1-2H3,(H,17,21)(H,18,19) |
InChI 键 |
NUCYJLJWJXZQSN-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)NC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone](/img/structure/B13823078.png)
![1H-Indeno[5,6-C][1,2]oxazole](/img/structure/B13823083.png)
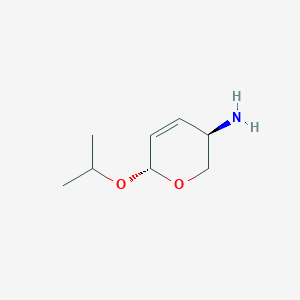
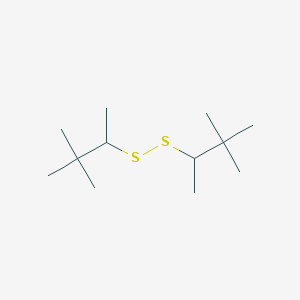
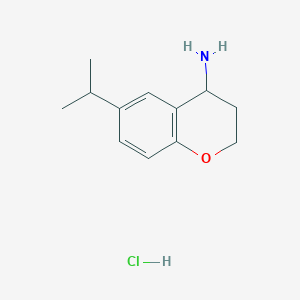
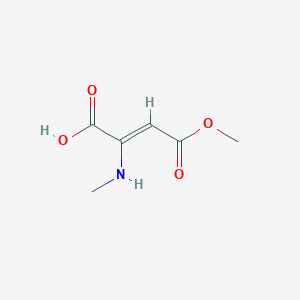
![octyl beta-hydroxy-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate](/img/structure/B13823122.png)
![disodium;(4R,5R,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13823125.png)

![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B13823136.png)
![5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-(methylsulfanyl)-1,2,4-thiadiazole](/img/structure/B13823142.png)
![Ethyl 3-{[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13823151.png)
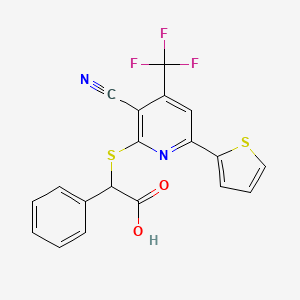
![Methyl [(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13823164.png)
